molecular formula C12H21NO2 B2925868 Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate CAS No. 2089245-46-3

Rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate

Cat. No.: B2925868
CAS No.: 2089245-46-3
M. Wt: 211.305
InChI Key: ZOMNYTOUFQZSDZ-CABZTGNLSA-N
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Description

“rac-tert-butyl (3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate” is a chemical compound with a molecular weight of 212.29 . It is also known by its IUPAC name, "tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1" . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Structural Chemistry

  • Diastereoselectivity in Synthesis : Research conducted by Vallat et al. (2009) on derivatives of tert-butyl 2-oxo-2,5-dihydropyrrole-1-carboxylate, highlights the diastereoselective synthesis involving Mukaiyama crossed-aldol-type reactions. This study presents detailed insights into the structural chemistry and stereochemistry of the synthesized compounds, demonstrating applications in understanding diastereoselective processes in organic synthesis (Vallat, Buciumas, Neier, & Stoeckli-Evans, 2009).

  • Enantiomeric Purity and Structural Analysis : Zhu et al. (2009) reported on the synthesis and structural elucidation of enantiomerically pure compounds related to the base compound, showcasing the utility of chiral chromatography and hydrogenation processes. This work contributes to the field by establishing the absolute configuration of synthesized compounds, further expanding the understanding of enantiomeric purity in chemical synthesis (Zhu, Plewe, Rheingold, Moore, & Yanovsky, 2009).

  • Efficient and Scalable Synthesis : An innovative approach for the synthesis of hexahydrocyclopentapyrrolone derivatives, which are crucial for various pharmacological activities, was developed by Bahekar et al. (2017). Their method is noted for its cost-effectiveness and scalability, highlighting the compound's significance in the development of pharmacologically active intermediates (Bahekar, Jadav, Goswami, Shah, Dave, Joshi, Pethani, Patel, Agarwal, & Desai, 2017).

  • Catalytic Applications : Research by Qiu, Wang, and Zhu (2017) explored the catalytic uses of the compound in the synthesis of aminopyrroles and bicyclic analogues. This study exemplifies the compound's role in facilitating novel synthetic routes through palladium-catalyzed multicomponent reactions, demonstrating its utility in organic synthesis and potential applications in material science (Qiu, Wang, & Zhu, 2017).

Safety and Hazards

The safety information available indicates that this compound has a signal word of "Warning" . This suggests that it may pose certain hazards, but specific details were not available in the sources I found.

Properties

IUPAC Name

tert-butyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3/t9-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMNYTOUFQZSDZ-CABZTGNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CCCC1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@]12CCC[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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